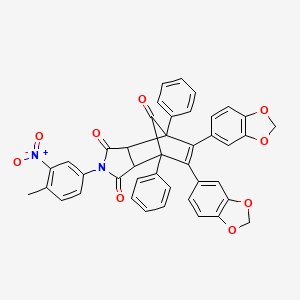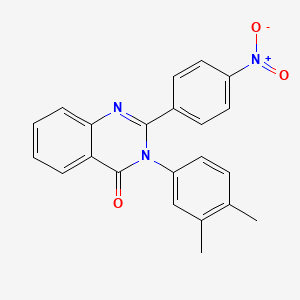
5,6-bis(1,3-benzodioxol-5-yl)-2-(4-methyl-3-nitrophenyl)-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,9-BIS(1,3-BENZODIOXOL-5-YL)-4-(4-METHYL-3-NITROPHENYL)-1,7-DIPHENYL-4-AZATRICYCLO[5210~2,6~]DEC-8-ENE-3,5,10-TRIONE is a complex organic compound with a unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-BIS(1,3-BENZODIOXOL-5-YL)-4-(4-METHYL-3-NITROPHENYL)-1,7-DIPHENYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5,10-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of various functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
8,9-BIS(1,3-BENZODIOXOL-5-YL)-4-(4-METHYL-3-NITROPHENYL)-1,7-DIPHENYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5,10-TRIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
8,9-BIS(1,3-BENZODIOXOL-5-YL)-4-(4-METHYL-3-NITROPHENYL)-1,7-DIPHENYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5,10-TRIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8,9-BIS(1,3-BENZODIOXOL-5-YL)-4-(4-METHYL-3-NITROPHENYL)-1,7-DIPHENYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5,10-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[8-(1,3-BENZODIOXOL-5-YL)-5,7,7-TRICYANO-2-METHYL-1,2,3,7,8,8A-HEXAHYDRO-6-ISOQUINOLINYL]-2-CHLOROACETAMIDE
Uniqueness
8,9-BIS(1,3-BENZODIOXOL-5-YL)-4-(4-METHYL-3-NITROPHENYL)-1,7-DIPHENYL-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5,10-TRIONE is unique due to its complex tricyclic structure and the presence of multiple functional groups. This structural complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C42H28N2O9 |
|---|---|
Molekulargewicht |
704.7 g/mol |
IUPAC-Name |
8,9-bis(1,3-benzodioxol-5-yl)-4-(4-methyl-3-nitrophenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione |
InChI |
InChI=1S/C42H28N2O9/c1-23-12-15-28(20-29(23)44(48)49)43-38(45)36-37(39(43)46)42(27-10-6-3-7-11-27)35(25-14-17-31-33(19-25)53-22-51-31)34(24-13-16-30-32(18-24)52-21-50-30)41(36,40(42)47)26-8-4-2-5-9-26/h2-20,36-37H,21-22H2,1H3 |
InChI-Schlüssel |
RRBSAVGXHSQHTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=C(C3(C4=O)C5=CC=CC=C5)C6=CC7=C(C=C6)OCO7)C8=CC9=C(C=C8)OCO9)C1=CC=CC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexyl 4-[2-(2-tert-butylphenoxy)acetamido]benzoate](/img/structure/B11689845.png)

![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11689876.png)
![2-[(2-bromo-4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11689884.png)
![4-[3,5-dimethyl-4-(3-nitrophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11689889.png)
![3-(2-Methoxy-1-naphthyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11689892.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11689898.png)
![3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B11689905.png)
![N'-[(E)-(2-bromophenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11689913.png)
![Propyl 4-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11689914.png)

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11689930.png)
![2-(4-bromophenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11689942.png)

